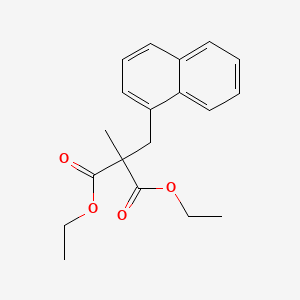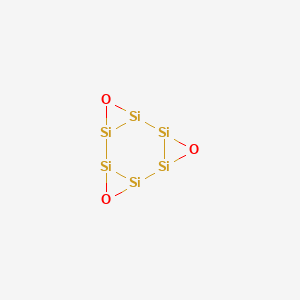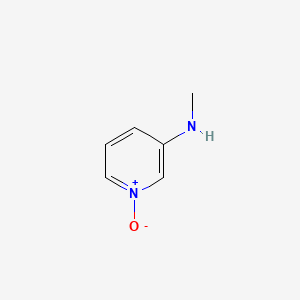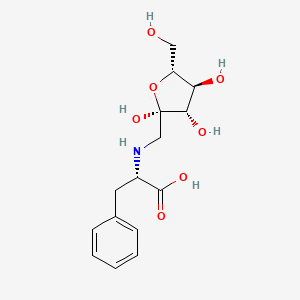
1-Phenyl-3-methyl-1-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-methyl-1-butyne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond Its molecular formula is C₁₁H₁₂, and it is known for its unique structure, which includes a phenyl group attached to a butyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-methyl-1-butyne can be synthesized through several methods. One common approach involves the alkylation of phenylacetylene with an appropriate alkyl halide under basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where phenylacetylene reacts with an alkyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-methyl-1-butyne undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form the corresponding alkane using palladium or other metal catalysts.
Halogenation: It reacts with halogens to form dihalides.
Nucleophilic Addition: The triple bond can undergo nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Bromine or chlorine in an inert solvent.
Nucleophilic Addition: Sodium amide (NaNH₂) in liquid ammonia.
Major Products Formed:
Hydrogenation: 1-Phenyl-3-methylbutane.
Halogenation: 1-Phenyl-3,3-dihalobutane.
Nucleophilic Addition: Various substituted alkenes and alkynes.
Applications De Recherche Scientifique
1-Phenyl-3-methyl-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-methyl-1-butyne involves its reactivity towards various chemical reagents. The triple bond in the compound is highly reactive and can participate in multiple reaction pathways, including electrophilic addition and nucleophilic substitution . The phenyl group also influences the reactivity by stabilizing intermediates through resonance effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-1-butyne: Similar structure but lacks the methyl group on the butyne chain.
3-Methyl-1-butyne: Lacks the phenyl group, making it less reactive in certain reactions.
1-Butyne: A simpler alkyne without any substituents on the butyne chain.
Uniqueness: 1-Phenyl-3-methyl-1-butyne is unique due to the presence of both a phenyl group and a methyl group on the butyne chain. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
1612-03-9 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-methylbut-1-ynylbenzene |
InChI |
InChI=1S/C11H12/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
Clé InChI |
ZSSKQAZGJBLRRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)

![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)

![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)

![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)



